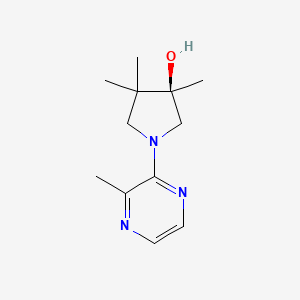

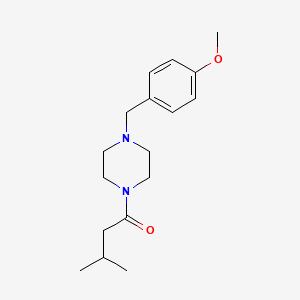

![molecular formula C23H26N4O B5662379 6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5662379.png)

6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazo[1,2-a]quinolines and related compounds often involves novel methodologies, such as uncatalyzed amination protocols under microwave heating, facilitating the integration of piperidine, pyrrolidine, and piperazine nuclei into the quinoline structure (Perin et al., 2011). Furthermore, copper-catalyzed amination leading to pyrido[2',1':2,3]imidazo[4,5-c]quinolines showcases the advancement in creating complex tetracyclic skeletons combining imidazo[1,2-a]pyridine with a quinoline framework through one-pot sequential reactions, presenting an efficient route to these compounds (Fan et al., 2015).

Molecular Structure Analysis

The molecular and crystal structures of these compounds are characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions, contributing to their planar configurations as observed in x-ray diffractometry studies (Perin et al., 2011). Such structural features are crucial for their interaction with biological targets and potential applications as fluorescent probes for DNA detection.

Chemical Reactions and Properties

The chemical reactivity of these compounds involves amination, cyclization, and nucleophilic substitution reactions, laying the foundation for the synthesis of diverse derivatives with varying functional groups and potential biological activities. The introduction of substituents like imidazolyl groups significantly impacts their chemical properties and interactions with biological molecules (Ohmori et al., 1994).

Physical Properties Analysis

The physical properties, such as fluorescence spectroscopy, highlight the potential of benzimidazo[1,2-a]quinolines as DNA-specific fluorescent probes. Their spectroscopic properties under different conditions, including their interactions with ct-DNA, reveal enhanced fluorescence emission intensity, indicative of their binding properties and potential applications in bioimaging and diagnostics (Perin et al., 2011).

Chemical Properties Analysis

The chemical properties analysis of these compounds includes their reactivity towards various reagents, the influence of substituents on their chemical behavior, and their potential chemotherapeutic activity. The synthesis and characterization of 3-quinolinecarboxylic acid derivatives, for example, highlight the diversity in chemical behavior and potential applications of these compounds in medicinal chemistry (Frigola et al., 1987).

properties

IUPAC Name |

[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-quinolin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c28-23(19-8-9-21-18(14-19)6-2-10-24-21)27-12-3-7-20(16-27)22-25-11-13-26(22)15-17-4-1-5-17/h2,6,8-11,13-14,17,20H,1,3-5,7,12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBBFPOXYSSXKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)C4=CC5=C(C=C4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

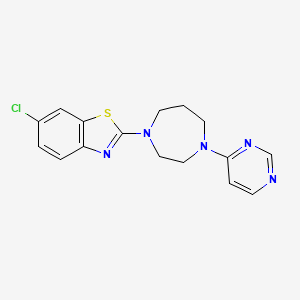

![2-(dimethylamino)-2-(3-fluorophenyl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5662305.png)

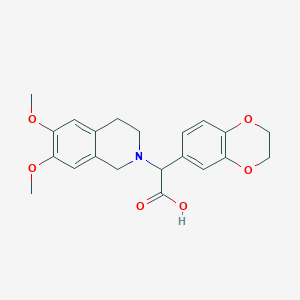

![[3-(methoxymethyl)phenyl][4-(2-thienylcarbonyl)piperazin-1-yl]acetic acid](/img/structure/B5662312.png)

![4-({1-benzyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5662324.png)

![N-benzyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5662325.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5662332.png)

![2-(dimethylamino)-N-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B5662338.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5662351.png)

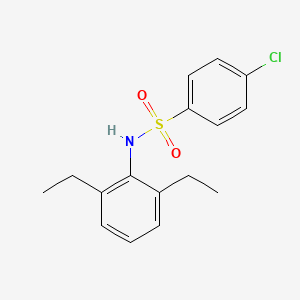

![2-ethyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5662365.png)

![ethyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5662398.png)